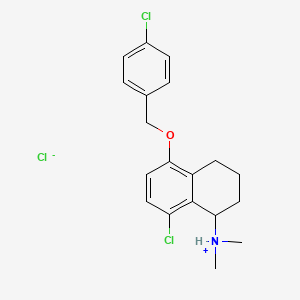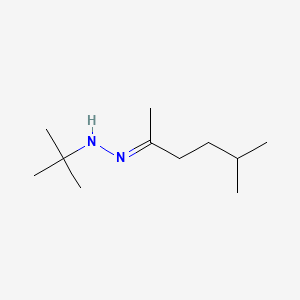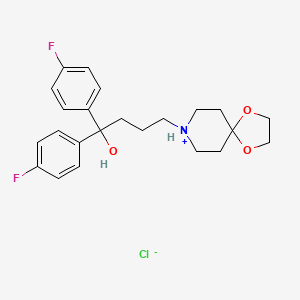
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C4HF7O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the trifluoromethylation of dioxolane derivatives using reagents such as trifluoromethyl iodide and a base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Partially fluorinated dioxolanes.
Substitution: Fluorinated derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- is utilized in various fields of scientific research:
Chemistry: As a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and resistance to degradation.
Biology: In the study of enzyme mechanisms and as a probe for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of fluorinated polymers and coatings, which are valued for their chemical resistance and durability.
Wirkmechanismus
The mechanism by which 1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical entities, influencing reaction pathways and stability. The compound’s unique structure enables it to participate in specific binding interactions, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetrafluoro-2-(trifluoromethyl)-1,3-dioxolane
- Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene)
Uniqueness
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- stands out due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications where such properties are critical, such as in the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
64499-64-5 |
|---|---|
Molekularformel |
C5F10O2 |
Molekulargewicht |
282.04 g/mol |
IUPAC-Name |
4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F10O2/c6-2(7,8)1(3(9,10)11)16-4(12,13)5(14,15)17-1 |
InChI-Schlüssel |
QSOCFKJCICIFSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)





![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
